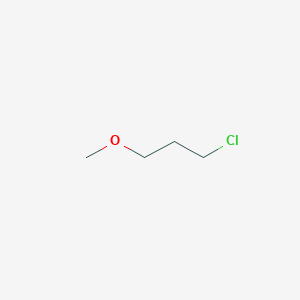
2-(p-Toluenesulfonyloxy)acetic Acid
Descripción general
Descripción
2-(p-Toluenesulfonyloxy)acetic Acid is an organic compound with the molecular formula C9H10O5S. It is a white to almost white powder or crystalline solid. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(p-Toluenesulfonyloxy)acetic Acid can be synthesized through the reaction of p-toluenesulfonyl chloride with glycolic acid in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The product is then purified using crystallization or distillation techniques .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the sulfonyloxy group is replaced by various nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield p-toluenesulfonic acid and glycolic acid under acidic or basic conditions
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base or acid catalyst
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted acetic acids are formed.
Hydrolysis Products: p-Toluenesulfonic acid and glycolic acid
Aplicaciones Científicas De Investigación
2-(p-Toluenesulfonyloxy)acetic Acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(p-Toluenesulfonyloxy)acetic Acid involves its ability to act as an electrophile in substitution reactions. The sulfonyloxy group is a good leaving group, which facilitates the substitution by nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparación Con Compuestos Similares
- 2-(Tosyloxy)acetic Acid
- Tosylglycolic Acid
- Acetic acid, 2-[(4-methylphenyl)sulfonyl]oxy-
Comparison: 2-(p-Toluenesulfonyloxy)acetic Acid is unique due to its specific structure, which provides distinct reactivity compared to other similar compounds. Its ability to undergo substitution reactions with a variety of nucleophiles makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSORSORRXHLKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280361 | |
| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39794-77-9 | |
| Record name | 39794-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-Toluenesulfonyloxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)





